2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(diethylamino)-1-phenylethyl)-2-phenyl-, dihydrochloride
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Overview
Description
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(diethylamino)-1-phenylethyl)-2-phenyl-, dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(diethylamino)-1-phenylethyl)-2-phenyl-, dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the pyrido-oxazinone core, followed by the introduction of the diethylamino and phenylethyl groups. Common reagents used in these reactions include various amines, aldehydes, and acids, under conditions such as reflux or catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as halides or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group is believed to play a crucial role in binding to these targets, thereby modulating their activity. Pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-3,4-dihydro-2H-pyrido(3,2-b)(1,4)oxazine
- 2,3,4,5-Tetrahydro-1H-pyrido(4,3-b)indole derivatives
Uniqueness
Compared to similar compounds, 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 4-(2-(diethylamino)-1-phenylethyl)-2-phenyl-, dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound in scientific research.
Properties
CAS No. |
88809-83-0 |
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Molecular Formula |
C25H29Cl2N3O2 |
Molecular Weight |
474.4 g/mol |
IUPAC Name |
4-[2-(diethylamino)-1-phenylethyl]-2-phenylpyrido[3,2-b][1,4]oxazin-3-one;dihydrochloride |
InChI |
InChI=1S/C25H27N3O2.2ClH/c1-3-27(4-2)18-21(19-12-7-5-8-13-19)28-24-22(16-11-17-26-24)30-23(25(28)29)20-14-9-6-10-15-20;;/h5-17,21,23H,3-4,18H2,1-2H3;2*1H |
InChI Key |
XZFGCNNHFAWLBE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C1=CC=CC=C1)N2C(=O)C(OC3=C2N=CC=C3)C4=CC=CC=C4.Cl.Cl |
Origin of Product |
United States |
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